Cas no 1346601-58-8 (3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester)

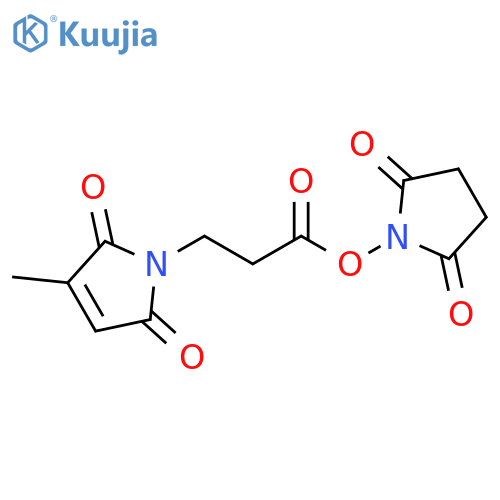

1346601-58-8 structure

商品名:3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester

CAS番号:1346601-58-8

MF:C12H12N2O6

メガワット:280.233483314514

CID:4554788

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester 化学的及び物理的性質

名前と識別子

-

- 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester

- RCBFPXNMFGIQCW-UHFFFAOYSA-N

- 1H-Pyrrole-1-propanoic acid, 2,5-dihydro-3-methyl-2,5-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester

- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate

-

- インチ: 1S/C12H12N2O6/c1-7-6-10(17)13(12(7)19)5-4-11(18)20-14-8(15)2-3-9(14)16/h6H,2-5H2,1H3

- InChIKey: RCBFPXNMFGIQCW-UHFFFAOYSA-N

- ほほえんだ: N1(CCC(ON2C(=O)CCC2=O)=O)C(=O)C=C(C)C1=O

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M318850-1g |

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester |

1346601-58-8 | 1g |

$ 1200.00 | 2023-09-07 | ||

| TRC | M318850-1000mg |

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester |

1346601-58-8 | 1g |

$1372.00 | 2023-05-17 | ||

| TRC | M318850-100mg |

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester |

1346601-58-8 | 100mg |

$178.00 | 2023-05-17 |

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

1346601-58-8 (3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量